2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid
Overview
Description
“2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid” is a complex organic compound. It contains a bromobenzenesulfonyl group attached to a 2-methylpropanoic acid . The bromobenzenesulfonyl group consists of a benzene ring with a bromine atom and a sulfonyl group attached . The 2-methylpropanoic acid, also known as isobutyric acid, is a carboxylic acid .
Synthesis Analysis
The synthesis of such a compound could involve the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpropanoic acid . The sulfonyl chloride group in 4-bromobenzenesulfonyl chloride is highly reactive and can be replaced by other groups, such as the carboxylate ion from 2-methylpropanoic acid .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromine atom and a sulfonyl group attached, and a 2-methylpropanoic acid attached to the sulfonyl group .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the bromine atom on the benzene ring could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For instance, it would likely be a solid at room temperature given the presence of the benzene ring and sulfonyl group .Scientific Research Applications
Applications in Proton Exchange Membranes
Poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS) derivatives are utilized in the creation of proton exchange membranes (PEMs) for fuel cells, benefiting from the sulfonic acid groups' excellent proton conduction abilities. However, the water-soluble nature of PAMPS necessitates modification to enhance the swelling and mechanical properties of the membranes. To address this, 1-methylimidazolium 2-acrylamido-2-methylpropanesulfonate ([MIm][AMPS]) was synthesized, showcasing compatibility with hydrophobic monomer oils, enabling the production of cross-linked copolymer membranes with improved thermal stability and mechanical properties (Diao et al., 2010).
Role in Synthetic Chemistry
The compound is explored as a synthetic equivalent in various chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate demonstrated behavior akin to a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in its reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of respective Michael adducts through nucleophilic attacks (Vasin et al., 2016).
Involvement in HIV-1 Infection Prevention
Compounds featuring the methylbenzenesulfonamide structure, including pyridine, benzenesulfonyl, and bromine atoms as active groups, are garnering interest for their potential as small molecular antagonists in preventing human HIV-1 infection. This includes the synthesis of compounds like 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, with detailed structural characterization and bioactivity evaluations highlighting their potential as candidate compounds for drug development (Cheng De-ju, 2015).
Utility in Bromination Reactions
The compound's derivatives have been utilized in bromination reactions involving organic substrates. Notably, various selenoxides, including diphenyl selenoxide and aryl benzyl selenoxides, acted as catalysts in the bromination of 4-pentenoic acid and other substrates using sodium bromide and hydrogen peroxide, reflecting the compound's role in facilitating effective and selective bromination processes (Goodman & Detty, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKRUYZPIALKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.